molecular formula C8H6Cl2N2 B13569919 3,4-dichloro-1H-indol-7-amine CAS No. 165669-12-5

3,4-dichloro-1H-indol-7-amine

Katalognummer: B13569919
CAS-Nummer: 165669-12-5
Molekulargewicht: 201.05 g/mol
InChI-Schlüssel: IHGSEJPANCPDSO-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3,4-Dichloro-1H-indol-7-amine is a chemical compound that belongs to the indole family, which is a significant class of heterocyclic compounds. Indoles are known for their presence in various natural products and pharmaceuticals. This compound, specifically, is characterized by the presence of two chlorine atoms at the 3rd and 4th positions and an amine group at the 7th position on the indole ring.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3,4-dichloro-1H-indol-7-amine typically involves the chlorination of indole derivatives. One common method includes the reaction of indole with chlorinating agents such as thionyl chloride or phosphorus pentachloride under controlled conditions. The reaction is usually carried out in an inert solvent like dichloromethane or chloroform at low temperatures to prevent over-chlorination .

Industrial Production Methods

Industrial production of this compound may involve more scalable processes, such as continuous flow chemistry, which allows for better control over reaction conditions and yields. The use of automated systems can also enhance the efficiency and safety of the production process.

Analyse Chemischer Reaktionen

Types of Reactions

3,4-Dichloro-1H-indol-7-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Ammonia or primary amines in a polar solvent like ethanol.

Major Products

    Oxidation: Indole oxides.

    Reduction: Reduced indole derivatives.

    Substitution: Amino or thiol-substituted indoles.

Wissenschaftliche Forschungsanwendungen

3,4-Dichloro-1H-indol-7-amine has various applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex indole derivatives.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its role in drug development, particularly in designing molecules that can interact with specific biological targets.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Wirkmechanismus

The mechanism of action of 3,4-dichloro-1H-indol-7-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity. For example, it may inhibit certain enzymes involved in cell proliferation, leading to potential anticancer effects. The exact pathways and targets can vary depending on the specific application and context of use .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    3,4-Dichloro-1H-indole: Lacks the amine group at the 7th position.

    1H-Indole-3-carbaldehyde: Contains an aldehyde group instead of chlorine atoms.

    5-Chloro-1H-indole: Has a single chlorine atom at the 5th position.

Uniqueness

3,4-Dichloro-1H-indol-7-amine is unique due to the specific positioning of the chlorine atoms and the amine group, which can influence its reactivity and biological activity. This unique structure allows for specific interactions with molecular targets, making it a valuable compound in various research fields .

Eigenschaften

CAS-Nummer

165669-12-5

Molekularformel

C8H6Cl2N2

Molekulargewicht

201.05 g/mol

IUPAC-Name

3,4-dichloro-1H-indol-7-amine

InChI

InChI=1S/C8H6Cl2N2/c9-4-1-2-6(11)8-7(4)5(10)3-12-8/h1-3,12H,11H2

InChI-Schlüssel

IHGSEJPANCPDSO-UHFFFAOYSA-N

Kanonische SMILES

C1=CC(=C2C(=CNC2=C1N)Cl)Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.